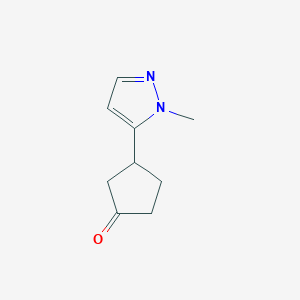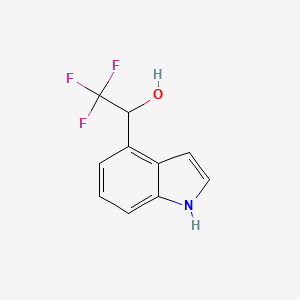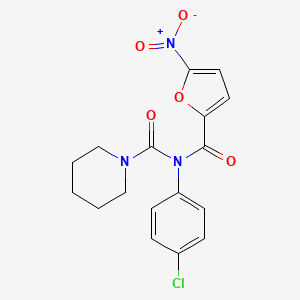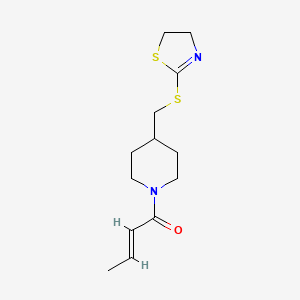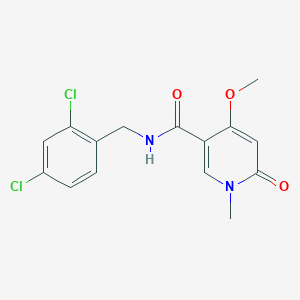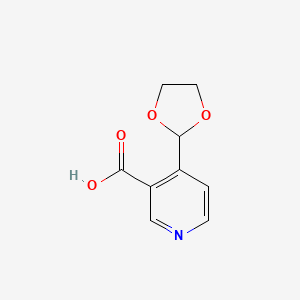
4-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid is an organic compound with the CAS Number: 2375274-10-3 . It has a molecular weight of 195.17 . The IUPAC name for this compound is 4-(1,3-dioxolan-2-yl)nicotinic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1(OCCO1)C2=CC=NC=C2 . The InChI code for this compound is 1S/C9H9NO4/c11-8(12)7-5-10-2-1-6(7)9-13-3-4-14-9/h1-2,5,9H,3-4H2,(H,11,12) . Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .科学的研究の応用
Synthesis and Characterization of Complexes
4-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid serves as a precursor for the synthesis of various coordination polymers and complexes. For instance, the compound has been used in the synthesis of lanthanide-based coordination polymers, which exhibit photophysical properties due to their structured assembly from derivatives of 3,5-dihydroxy benzoates. These complexes demonstrate potential applications in light harvesting and luminescence efficiency, showcasing the significance of this compound in materials science and photophysical studies (Sivakumar et al., 2011).
Coordination Chemistry and Metal-Organic Frameworks
The reactivity of this compound derivatives toward metal salts under varying conditions has been extensively studied. These reactions often result in the formation of coordination polymers with distinct properties depending on the reaction milieu. For example, in the presence of pyridine, a zigzag coordination polymer structure can be formed, demonstrating the flexibility and utility of this compound in designing metal-organic frameworks (MOFs) with specific characteristics (Ghosh et al., 2004).
Supramolecular Chemistry
In the realm of supramolecular chemistry, this compound and its derivatives exhibit interesting properties when it comes to hydrogen bonding and self-assembly. These compounds form intermolecular hydrogen bonds in a head-to-tail manner, leading to linear pseudopolymer structures. This behavior is crucial for understanding the molecular basis of self-assembly processes and designing new supramolecular structures with potential applications in nanotechnology and materials science (Aoki et al., 2000).
Extraction and Separation Processes
The compound also finds applications in extraction and separation processes. Studies on the extraction of pyridine-3-carboxylic acid using various diluents have provided insights into improving the efficiency of separating this compound from mixtures, highlighting its importance in industrial processes involving the purification of chemical compounds (Kumar & Babu, 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
作用機序
Target of Action
The primary targets of 4-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, its interactions with its targets, and its overall efficacy.
特性
IUPAC Name |
4-(1,3-dioxolan-2-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8(12)7-5-10-2-1-6(7)9-13-3-4-14-9/h1-2,5,9H,3-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVFMCLPXUUXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


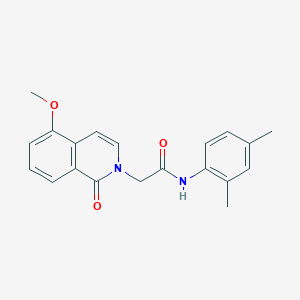
![[3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B2939794.png)
![2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide](/img/structure/B2939795.png)
![1-Cyclohexyl-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2939796.png)
![N-[4-(2-phenylethynyl)phenyl]butanamide](/img/structure/B2939799.png)
![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-naphthalenesulfonamide](/img/structure/B2939801.png)
![ethyl 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2939802.png)
